![molecular formula C8H6IN3 B3116570 5-Iodoquinoxalin-6-amine CAS No. 2174002-51-6](/img/structure/B3116570.png)
5-Iodoquinoxalin-6-amine
Overview
Description
Scientific Research Applications
Highly Selective Synthesis of Derivatives
One key application of 5-Iodoquinoxalin-6-amine lies in the synthesis of various derivatives via palladium-catalyzed aminocarbonylation. Chniti et al. (2021) explored the aminocarbonylation of 6-iodoquinoline, demonstrating an efficient route for producing quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. This process is highly selective and offers practical access to compounds with potential pharmaceutical applications (Chniti et al., 2021).
Antifungal and Cytotoxic Evaluation
El-Hashash et al. (2015) prepared novel 6-iodoquinazolin-4(3H)-one derivatives, starting from 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one, and evaluated their fungicidal activities. This study showcases the potential of this compound derivatives in developing new antifungal agents (El-Hashash et al., 2015).
Bioinspired Aerobic Oxidation
Wendlandt and Stahl (2014) reported on the bioinspired aerobic oxidation of secondary amines and nitrogen heterocycles with a bifunctional quinone catalyst. This innovative approach demonstrates the application of this compound derivatives in green chemistry, facilitating efficient dehydrogenation of pharmaceutically relevant nitrogen heterocycles (Wendlandt & Stahl, 2014).
Synthesis of Anticancer and Antimicrobial Agents
Ahmed et al. (2018) synthesized new substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides and evaluated their in vitro antimicrobial screening and anticancer effects. This study exemplifies the potential of this compound derivatives in the development of new therapeutic agents with significant antibacterial and anticancer activities (Ahmed et al., 2018).
Mechanism of Action
Target of Action
Quinoxaline derivatives, which include 5-iodoquinoxalin-6-amine, have been found to exhibit a wide range of biological activities . They are known to interact with various targets, receptors, or microorganisms .
Mode of Action
It’s worth noting that quinoxaline derivatives have been reported to play a critical role in various biological activities depending on the presence of different functional groups in their structure .
Biochemical Pathways
Quinoxaline derivatives are known to play roles in various biochemical processes, including cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction .
Result of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-iodoquinoxalin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNROOYMVZFPJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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